3,5-Dimethyl-4-(2-naphthyldiazenyl)phenol
Description
3,5-Dimethyl-4-(2-naphthyldiazenyl)phenol is an organic compound with the molecular formula C18H16N2O It is a derivative of phenol, characterized by the presence of two methyl groups at the 3 and 5 positions, and a naphthyldiazenyl group at the 4 position
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3,5-dimethyl-4-(naphthalen-2-yldiazenyl)phenol |
InChI |
InChI=1S/C18H16N2O/c1-12-9-17(21)10-13(2)18(12)20-19-16-8-7-14-5-3-4-6-15(14)11-16/h3-11,21H,1-2H3 |
InChI Key |
XVLDHBCDNAEYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC3=CC=CC=C3C=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(2-naphthyldiazenyl)phenol typically involves the diazotization of 2-naphthylamine followed by coupling with 3,5-dimethylphenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(2-naphthyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(2-naphthyldiazenyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(2-naphthyldiazenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the azo group can undergo reduction to form active intermediates. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Lacks the naphthyldiazenyl group, resulting in different chemical properties and applications.
4-(2-Naphthyldiazenyl)phenol: Lacks the methyl groups, affecting its reactivity and biological activity.
2-Naphthylamine: Precursor in the synthesis, with distinct chemical behavior.
Uniqueness
3,5-Dimethyl-4-(2-naphthyldiazenyl)phenol is unique due to the combination of its phenolic and azo functionalities, which confer distinct chemical reactivity and potential applications. The presence of both methyl groups and the naphthyldiazenyl group enhances its stability and versatility in various chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
